An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodo-3-methylpyrazine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Iodo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-3-methylpyrazine (CAS No. 58139-08-5) is a halogenated heterocyclic compound with potential applications in organic synthesis and drug discovery. Its pyrazine core is a recognized scaffold in numerous biologically active molecules, and the presence of an iodine atom provides a versatile handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Iodo-3-methylpyrazine, including its synthesis, reactivity, and potential applications. Due to the limited availability of experimental data for this specific compound, information from closely related analogues is also discussed to provide a broader context for its potential utility.
Physical and Chemical Properties
Quantitative data for 2-Iodo-3-methylpyrazine is not extensively reported in the literature. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 58139-08-5 | [1] |
| Molecular Formula | C₅H₅IN₂ | [2] |
| Molecular Weight | 220.01 g/mol | [2] |
| Boiling Point | 233.3 ± 35.0 °C (Predicted) | [2] |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Spectroscopic Data:
No experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for 2-Iodo-3-methylpyrazine has been found in the reviewed literature.
Synthesis of 2-Iodo-3-methylpyrazine
Proposed Experimental Protocol: Direct Iodination of 2-Methylpyrazine
This protocol is adapted from general methods for the iodination of electron-rich aromatic and heteroaromatic compounds.
Materials:
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2-Methylpyrazine
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N-Iodosuccinimide (NIS)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
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Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of 2-methylpyrazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-Iodosuccinimide (NIS) (1.1 eq).
-
Slowly add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-Iodo-3-methylpyrazine.
Logical Workflow for the Proposed Synthesis:
Caption: Workflow for the proposed synthesis of 2-Iodo-3-methylpyrazine.
Chemical Reactivity and Potential Applications in Drug Discovery
The presence of an iodine atom on the pyrazine ring makes 2-Iodo-3-methylpyrazine a valuable building block in organic synthesis, particularly for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of novel drug candidates. The pyrazine moiety itself is a key structural feature in numerous approved drugs, highlighting the importance of functionalized pyrazine derivatives in drug discovery.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
Iodo-substituted heteroaromatics are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond.
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Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide.[5][6][7] The Suzuki-Miyaura coupling of 2-Iodo-3-methylpyrazine with various boronic acids would provide access to a wide range of 2-aryl- or 2-vinyl-3-methylpyrazines.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
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Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] The Sonogashira coupling of 2-Iodo-3-methylpyrazine would yield 2-alkynyl-3-methylpyrazines, which are versatile intermediates for further transformations.
Caption: General scheme of the Sonogashira coupling reaction.
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Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] The Heck reaction with 2-Iodo-3-methylpyrazine would lead to the formation of 2-alkenyl-3-methylpyrazines.
Caption: General scheme of the Heck reaction.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of 2-Iodo-3-methylpyrazine in any signaling pathways. However, the pyrazine ring system is a well-established pharmacophore found in a diverse range of biologically active compounds. Pyrazine derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][12][13] The introduction of various substituents, facilitated by the reactivity of the iodo group, could lead to the discovery of novel compounds with significant therapeutic potential.
Conclusion
2-Iodo-3-methylpyrazine is a potentially valuable, yet understudied, chemical entity. While specific experimental data on its physical and biological properties are scarce, its chemical structure suggests significant utility as a synthetic intermediate. The presence of the reactive iodine atom on the biologically relevant pyrazine scaffold makes it an attractive starting material for the synthesis of diverse compound libraries for screening in drug discovery programs. Further research is warranted to fully characterize its physical properties, optimize its synthesis, and explore its potential as a precursor to novel therapeutic agents. The experimental protocols and reaction schemes presented in this guide provide a solid foundation for researchers to begin investigating the chemistry and potential applications of this promising molecule.
References
- 1. 2-Iodo-3-methylpyrazine - CAS:58139-08-5 - 阿镁生物 [amaybio.com]
- 2. 58139-08-5|2-Iodo-3-methylpyrazine|2-Iodo-3-methylpyrazine|-范德生物科技公司 [39.100.107.131]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
